molecular formula C8H10BrCl2N3 B2751895 4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride CAS No. 2503201-91-8

4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride

Cat. No.: B2751895
CAS No.: 2503201-91-8
M. Wt: 298.99
InChI Key: LKPSHUOYZFRNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride is a chemical compound with the molecular formula C8H8BrN32HCl It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring

Scientific Research Applications

4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride has several scientific research applications:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride typically involves the cyclization of substituted benzamidines. One common method involves the use of hydrazine hydrate and sodium acetate in aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) at mild temperatures (around 60°C) . The reaction proceeds smoothly under these conditions, leading to the formation of the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of polar solvents and catalysts.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by the use of acids or bases and elevated temperatures.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring. These derivatives can exhibit diverse biological and chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-1H-indazol-3-amine
  • 4-Fluoro-6-methyl-1H-indazol-3-amine
  • 4-Iodo-6-methyl-1H-indazol-3-amine

Uniqueness

4-Bromo-6-methyl-1H-indazol-3-amine;dihydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets. Additionally, the methyl group at the 6-position can affect the compound’s electronic properties and steric interactions, further distinguishing it from similar compounds .

Properties

IUPAC Name

4-bromo-6-methyl-1H-indazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3.2ClH/c1-4-2-5(9)7-6(3-4)11-12-8(7)10;;/h2-3H,1H3,(H3,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPSHUOYZFRNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)C(=NN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2503201-91-8
Record name 4-bromo-6-methyl-1H-indazol-3-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.